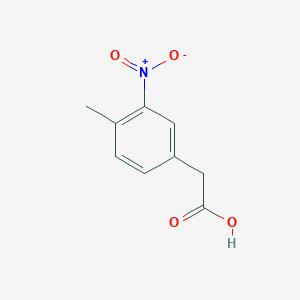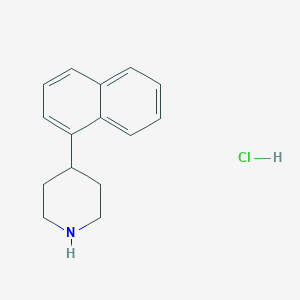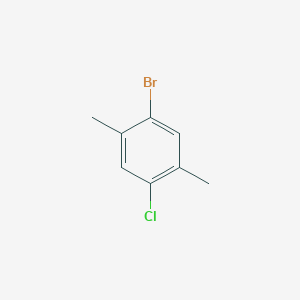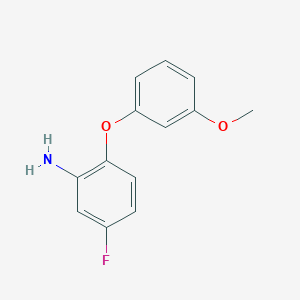
2-(4-Methyl-3-nitrophenyl)acetic acid
Übersicht
Beschreibung
2-(4-Methyl-3-nitrophenyl)acetic acid is a chemical compound with the CAS Number: 54941-44-5 and a linear formula of C9H9NO4 . It has a molecular weight of 195.17 . The IUPAC name for this compound is (4-methyl-3-nitrophenyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(4-Methyl-3-nitrophenyl)acetic acid is 1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 374.5°C at 760 mmHg . It is a solid at room temperature and should be stored in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- Application : 2-(4-Methyl-3-nitrophenyl)acetic acid is an organic compound used in organic synthesis . It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
- Methods : This compound may be prepared by the nitration of phenylacetic acid .
- Results : It is an important reagent for many organic reactions, especially for the formation of heterocycles .
-
Protection of Primary Alcohols
- Application : In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols .
- Methods : The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride . The acid itself can also protect the alcohol through the Mitsunobu reaction: reacting the alcohol and the acid with diethyl azidocarboxylate and triphenylphosphine in dichloromethane .
- Results : The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
-
Precursor for Heterocycles
- Application : 2-nitrophenylacetic acid is a precursor for many heterocycles .
- Methods : Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
- Results : Both of these processes are useful in the synthesis of many biologically active molecules .
-
Internal Standard in Theophylline Solubilizer Salicylamide-O-acetic Acid Determination
- Field : Analytical Chemistry .
- Application : 2-(4-Methyl-3-nitrophenyl)acetic acid can be used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
- Methods : The compound is added to the sample and the concentration of the theophylline solubilizer is determined by comparing its signal intensity to that of the internal standard .
- Results : This method allows for accurate and precise quantification of the theophylline solubilizer in complex mixtures .
-
Precursor of Quindoline
- Field : Medicinal Chemistry .
- Application : 2-nitrophenylacetic acid is a precursor of quindoline . Although quindoline itself does not have many practical applications, its derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
- Methods : The synthesis of quindoline involves the cyclization of 2-nitrophenylacetic acid .
- Results : The resulting quindoline derivatives have shown potential as therapeutic agents .
-
Herbicide
-
Synthesis of Indole Derivatives
- Field : Medicinal Chemistry .
- Application : 2-nitrophenylacetic acid can be used as a precursor in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : The synthesis of indole derivatives involves the cyclization of 2-nitrophenylacetic acid .
- Results : The resulting indole derivatives have shown potential as therapeutic agents .
-
Hapten
- Field : Immunology .
- Application : 2-(4-Methyl-3-nitrophenyl)acetic acid can act as a hapten . Haptens are small molecules that can elicit an immune response only when attached to a large carrier such as a protein .
- Methods : The compound is covalently attached to a protein carrier. The conjugate can then be used to stimulate an immune response .
- Results : The immune system can produce antibodies that recognize and bind to the hapten .
-
Material in Chemical Synthesis
- Field : Chemical Industry .
- Application : 2-(4-Methyl-3-nitrophenyl)acetic acid can be used as a material in chemical synthesis .
- Methods : The compound can be used in various chemical reactions as a reagent or a building block .
- Results : The use of this compound can lead to the synthesis of a wide range of chemical products .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
2-(4-methyl-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNKBDUWSKJHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592681 | |
| Record name | (4-Methyl-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)acetic acid | |
CAS RN |
54941-44-5 | |
| Record name | (4-Methyl-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-3-nitrophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)










![N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319334.png)